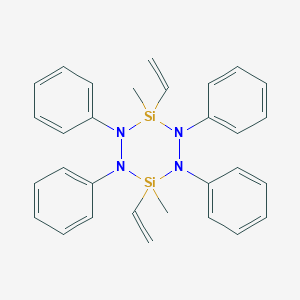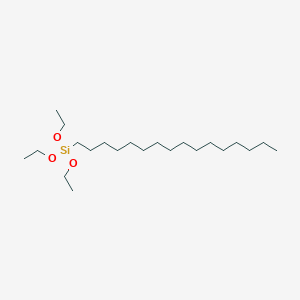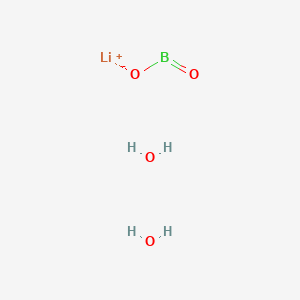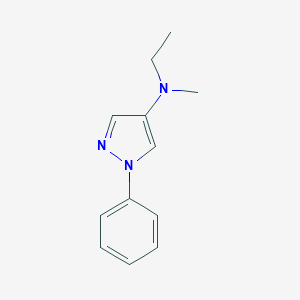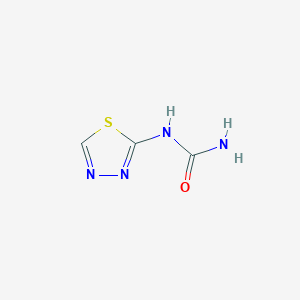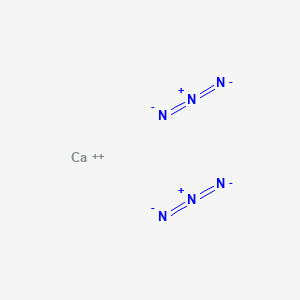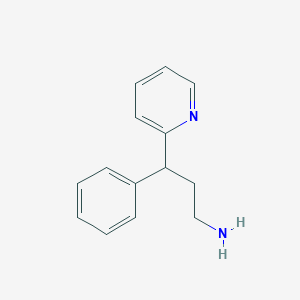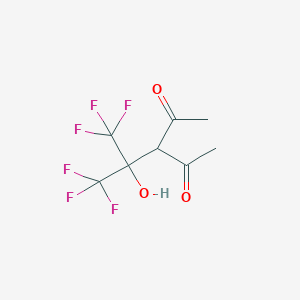
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is a chemical compound that is widely used in scientific research applications. It is a fluorinated diketone that has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is not fully understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions in biological systems and causing a change in fluorescence.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- are not well characterized. However, it has been suggested that the compound may have potential applications in the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action and potential effects on biological systems.
Orientations Futures
There are several potential future directions for research on 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-. One direction is the further investigation of its mechanism of action and potential effects on biological systems. Another direction is the development of new synthetic methods for the compound. Additionally, the compound may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been achieved through various methods. One of the most common methods is the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The resulting product is then treated with acetyl chloride to yield 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been used extensively in scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
15700-73-9 |
|---|---|
Nom du produit |
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- |
Formule moléculaire |
C8H8F6O3 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
Clé InChI |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Autres numéros CAS |
15700-73-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



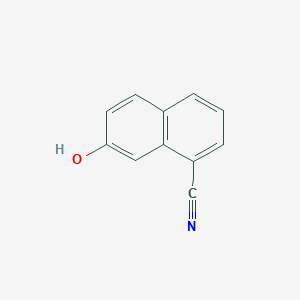
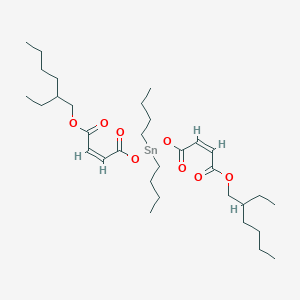
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
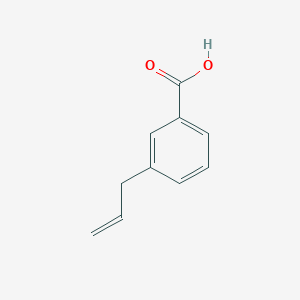
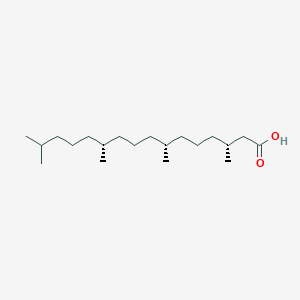
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
